Benzoyl coenzyme A (trilithium)

Stability Solubility Biochemical Reagent

Standard acyl-CoA variants fail to replicate benzoyl-CoA's unique substrate specificity for enzymes like benzoyl-CoA reductase and glycine N-acyltransferase (GLYAT). This trilithium salt form ensures enhanced stability and solubility for reproducible in vitro assays. - **Critical for GLYAT haplotyping:** Differentiates variants (e.g., s0.5,benz 61.2 µM vs 96.6 µM) with distinct kcat. - **Definitive starter unit:** Required for type-III PKS in xanthone/benzophenone biosynthesis; not replaceable by 4-coumaroyl-CoA. - **Pathway engineering:** Enables study of feedback inhibition (benzoate-CoA ligase) in anaerobic aromatic degradation.

Molecular Formula C28H37Li3N7O17P3S
Molecular Weight 889.5 g/mol
Cat. No. B12388865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl coenzyme A (trilithium)
Molecular FormulaC28H37Li3N7O17P3S
Molecular Weight889.5 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O
InChIInChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1
InChIKeyKIGJHLUVSFPNCQ-GHKZVKPSSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl Coenzyme A (Trilithium) Overview


Benzoyl coenzyme A (trilithium) is the trilithium salt of benzoyl-CoA (CAS 102185-37-5), a critical thioester intermediate in the coenzyme A-dependent epoxide pathway of aromatic compound degradation [1] and a starter substrate for type-III polyketide synthases [2]. As the simplest benzoyl-CoA, it is formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoic acid . This compound is essential for studying benzoate metabolism, enzymatic reactions such as those catalyzed by benzoyl-CoA reductase and glycine N-acyltransferase, and as a building block in the biosynthesis of complex polyketides [3].

1 Benzoate metabolism and coenzyme A-dependent epoxide pathway studies
2 Type-III polyketide synthase starter substrate for xanthone biosynthesis
3 Glycine N-acyltransferase kinetics and enzyme characterization

Why Benzoyl CoA (Trilithium) Cannot Be Substituted


Substituting benzoyl coenzyme A (trilithium) with a generic acyl-CoA or a non-lithium salt can compromise experimental validity due to its unique substrate specificity, kinetic behavior, and physicochemical properties. Unlike other acyl-CoAs such as cinnamoyl-CoA or 4-coumaroyl-CoA, benzoyl-CoA is the sole aromatic substrate accepted by certain promiscuous CoA ligases, making it irreplaceable for studying specific biosynthetic pathways [1]. Furthermore, its kinetic interactions, including a low apparent Km for benzoyltransferase (~10⁻⁵ M) [2] and potent feedback inhibition of benzoate-CoA ligase [3], are distinct and critical for accurate metabolic modeling. Finally, the trilithium salt form is chosen for its documented enhancement of stability and solubility compared to non-salt forms, which is essential for reproducible in vitro assays .

Target Compound
Why Substitutes May Not Transfer
Benzoyl-CoA (trilithium)
Unique aromatic substrate for HcAAE1 ligase; 4-coumaroyl-CoA and cinnamoyl-CoA are not accepted
Trilithium salt form
Salt form may shift stability and solubility; non-salt forms may compromise assay reproducibility
Kinetic profile
Feedback inhibition and low Km behavior may not transfer to generic acyl-CoAs; metabolic modeling may require review

Benzoyl CoA (Trilithium) Quantitative Evidence


Lithium Salt Enhances Stability

The trilithium salt form of benzoyl coenzyme A is selected for its enhanced stability and solubility compared to other salt forms or the free acid, which is a critical differentiator for reliable biochemical assays. Vendors state that the lithium salt form of this compound exhibits enhanced solubility or stability in certain applications compared to its non-salt counterparts . This property is essential for ensuring consistent substrate availability in enzymatic assays, particularly those requiring long incubation times or challenging solvent conditions [1].

Salt Form Stability
Class-level inference
Lithium salt; reported enhanced stability and solubility
May support assay reproducibility
Data to verify; vendor-reported attribute
Stability Solubility Biochemical Reagent Assay Development

Exclusive Aromatic Substrate for Key Enzymes

Benzoyl-CoA demonstrates unique substrate specificity, being the sole aromatic substrate accepted by the promiscuous coenzyme A ligase HcAAE1, which is critical for xanthone biosynthesis in Hypericum species. In contrast, 4-coumaric and cinnamic acids are not accepted by this enzyme [1]. This specificity is corroborated by in silico modeling, indicating a unique fit within the enzyme's active site [1]. This demonstrates that benzoyl-CoA is not a generic substitute but a specific metabolic precursor for this pathway.

Substrate Specificity
Head-to-head
Benzoyl-CoA accepted
vs. 4-coumaroyl-CoA / cinnamoyl-CoA not accepted
Supports pathway-specific substrate requirement
HcAAE1 ligase assay context
Substrate Specificity Xanthone Biosynthesis CoA Ligase Polyketide Synthase

Feedback Inhibition of Its Own Synthesis

Benzoyl-CoA acts as a potent product inhibitor of its own synthesis via benzoate-CoA ligase, a regulatory feature not observed with all acyl-CoA intermediates. This feedback inhibition is a key kinetic property that matches the kinetics of substrate uptake in whole cells, confirming its role in cellular homeostasis [1]. The enzyme shows high specificity for benzoate (apparent Km of 0.6-2 μM) and ATP (Km of 2-3 μM), but the reaction product, benzoyl-CoA, effectively inhibits the ligase reaction [1].

Feedback Inhibition
Class-level inference
Effective inhibitor of benzoate-CoA ligase; Km benzoate 0.6–2 μM
May affect metabolic flux study design
R. palustris enzyme context; data to verify
Enzyme Kinetics Feedback Inhibition Benzoate-CoA Ligase Metabolic Regulation

High-Yield Enzymatic Synthesis Method

Benzoyl-CoA can be synthesized enzymatically with high efficiency using recombinant benzoate:CoA ligase, achieving conversions up to 95% and isolated yields up to 80% [1]. This method provides a reliable and facile alternative to chemical synthesis, with the recombinant enzymes being stable for several months at -80°C [1]. This level of productivity is directly comparable to other CoA esters synthesized by the same method, such as cinnamoyl-CoA and p-coumaroyl-CoA, which achieve similar yields [1].

Synthesis Yield
Cross-study comparable
Conversions up to 95%; isolated yields up to 80%
Supports in-house synthesis feasibility
Recombinant 4CL/BZL method context
Enzymatic Synthesis CoA Ester Preparation Recombinant Enzyme Process Optimization

Benzoyl CoA (Trilithium) Optimal Applications


GLYAT Kinetics and Specificity

Benzoyl coenzyme A (trilithium) is the preferred substrate for detailed kinetic studies of human glycine N-acyltransferase (GLYAT). Published data demonstrate that different GLYAT haplotypes exhibit significantly different kinetic parameters with benzoyl-CoA. For example, the 156Asn>Ser haplotype has an s0.5,benz of 96.6 µM, while the 156Asn>Ser,199Arg>Cys variant shows a higher affinity (s0.5,benz = 61.2 µM) but a drastically reduced kcat (9.8% of reference), indicating that the selection of the authentic substrate is critical for accurately characterizing enzyme variants and understanding inter-individual differences in drug metabolism [1].

Anaerobic Degradation of Aromatic Compounds

Benzoyl coenzyme A (trilithium) is the essential central intermediate for studying the 'biological Birch reduction' in anaerobic aromatic metabolism. Studies with Rhodopseudomonas palustris and denitrifying Pseudomonas strains rely on benzoyl-CoA as the substrate for benzoyl-CoA reductase. The compound's role as a potent feedback inhibitor of its own synthesis (benzoate-CoA ligase) is a key regulatory feature that must be accounted for when modeling and engineering these pathways for bioremediation or bioenergy applications [2].

Plant Polyketide and Xanthone Biosynthesis

Benzoyl coenzyme A (trilithium) is the definitive starter substrate for type-III polyketide synthases involved in the biosynthesis of medicinally important compounds like xanthones and benzophenones in Hypericum species. Its unique specificity, as the sole aromatic substrate for the key activating enzyme HcAAE1, means it cannot be functionally replaced by other common CoA esters like 4-coumaroyl-CoA or cinnamoyl-CoA. Researchers aiming to produce these compounds or study their biosynthetic regulation must use benzoyl-CoA to ensure pathway activity [3].

Photoaffinity Probes for Acyl-CoA Binding Proteins

Benzoyl coenzyme A serves as the foundational structure for synthesizing photoaffinity analogs, such as p-azidobenzoyl-CoA (PAB-CoA), which are used to label and study the regulatory sites of enzymes like pyruvate carboxylase. The ability to enzymatically synthesize benzoyl-CoA and its analogs with high specific radioactivity [4] makes the trilithium salt a critical starting material for developing these specialized molecular tools, which are not commercially available and must be prepared in the laboratory.

Application
Selection Property
Validation Focus
GLYAT Kinetics and Specificity
Substrate specificity profile
Haplotype-dependent kinetic review
Anaerobic Aromatic Degradation
Pathway intermediate authenticity
Benzoyl-CoA reductase assay context
Plant Polyketide Biosynthesis
Starter substrate specificity
Type-III PKS pathway activity review
Photoaffinity Probe Synthesis
Salt form stability for derivatization
Analog synthesis validation

Technical Documentation Hub

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33 linked technical documents
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